

Navigating the Kinome: A Comparative Guide to the Selectivity of CDK8 Inhibitors

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Compound of Interest		
Compound Name:	Cdk8-IN-14	
Cat. No.:	B12385191	Get Quote

While specific data for a compound designated "Cdk8-IN-14" is not readily available in the public domain, this guide provides a comprehensive comparison of the selectivity profiles of other well-characterized and potent CDK8 inhibitors. This analysis is crucial for researchers in drug discovery and chemical biology to select the most appropriate chemical tools for their studies, ensuring minimal off-target effects and reliable experimental outcomes.

Cyclin-dependent kinase 8 (CDK8) has emerged as a key transcriptional regulator implicated in various cancers, making it an attractive target for therapeutic intervention. A critical aspect in the development and application of CDK8 inhibitors is their selectivity, not only against other members of the CDK family but also across the broader human kinome. This guide delves into the selectivity of prominent CDK8 inhibitors, presenting quantitative data, detailing experimental methodologies, and illustrating the intricate signaling pathways governed by CDK8.

Selectivity Profiles of Notable CDK8/19 Inhibitors

The following table summarizes the inhibitory activity (IC50 values) of several selective CDK8 and its close paralog CDK19 inhibitors against a panel of other cyclin-dependent kinases. The high degree of selectivity for CDK8 and CDK19 over other CDKs is a key feature of these compounds.



Comp	CDK8 IC50 (nM)	CDK1 9 IC50 (nM)	CDK1 IC50 (nM)	CDK2 IC50 (nM)	CDK4 IC50 (nM)	CDK6 IC50 (nM)	CDK7 IC50 (nM)	CDK9 IC50 (nM)	Refer ence
CCT2 51545	2	14	>10,00 0	>10,00 0	>10,00 0	>10,00 0	>10,00 0	>10,00 0	[1]
BI- 1347	1.4	-	>1,000	>1,000	>1,000	>1,000	>1,000	>1,000	[2]
Comp ound 2 (from ref[2])	1.8	-	>1,000	>1,000	>1,000	>1,000	>1,000	>1,000	[2]
Cortist atin A	-	-	-	-	-	-	-	-	[3]
E966- 0530- 45418	129	-	-	-	-	-	-	-	[4]
CA (from ref[5])	12	-	>2,500	-	-	-	>2,500	>2,500	[5]

Note: A hyphen (-) indicates that the data was not reported in the cited source. ">" indicates that the IC50 value is greater than the highest tested concentration.

CCT251545, for instance, demonstrates exceptional selectivity with over 100-fold greater potency for CDK8/19 compared to 291 other kinases.[1][6] Similarly, BI-1347 and a related compound showed exquisite selectivity for CDK8, with no significant inhibition of other tested CDKs (CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9).[2]

Experimental Protocols for Determining Kinase Selectivity



The determination of inhibitor selectivity is paramount for the validation of a chemical probe. Below are summaries of common experimental protocols used to assess the selectivity of CDK8 inhibitors.

Biochemical Kinase Assays

- LanthaScreen[™] Eu Kinase Binding Assay: This assay is a competitive binding assay that
 measures the displacement of a fluorescently labeled ATP-competitive tracer from the
 kinase's ATP-binding pocket by the test compound.
 - Principle: The assay utilizes a terbium-labeled anti-tag antibody that binds to the kinase and a fluorescent kinase tracer that binds to the ATP pocket. In the absence of an inhibitor, Förster Resonance Energy Transfer (FRET) occurs between the terbium-labeled antibody and the tracer, resulting in a high FRET signal. When an inhibitor displaces the tracer, the FRET signal is reduced in a dose-dependent manner, from which the IC50 value can be calculated.[2]
 - Workflow:
 - The CDK8/CycC complex is incubated with a terbium-labeled antibody and the fluorescent tracer.
 - Serial dilutions of the test inhibitor are added.
 - After an incubation period, the FRET signal is measured using a plate reader.
 - IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
- In Vitro Kinase Activity Assays: These assays directly measure the catalytic activity of the kinase by quantifying the phosphorylation of a substrate.
 - Principle: The kinase, substrate (e.g., a peptide or protein), and ATP (often radiolabeled [y ³²P]ATP) are incubated together with the test inhibitor. The amount of phosphorylated
 substrate is then quantified.
 - Workflow:



- Recombinant kinase (e.g., CDK8/Cyclin C) is incubated with a substrate (e.g., GST-CTD, the C-terminal domain of RNA polymerase II) and ATP in the presence of varying concentrations of the inhibitor.[5]
- The reaction is stopped, and the phosphorylated substrate is separated (e.g., by SDS-PAGE).
- The amount of phosphorylation is detected and quantified (e.g., by autoradiography for radiolabeled ATP).[5]
- IC50 values are calculated from the dose-response curve.

Cell-Based Assays

- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
 - Principle: When a small molecule binds to its target protein, it generally increases the
 protein's thermal stability. CETSA measures this stabilization by heating cell lysates or
 intact cells to various temperatures and then quantifying the amount of soluble protein
 remaining.
 - Workflow:
 - Cells are treated with the inhibitor or a vehicle control.
 - The cells are lysed, and the lysates are heated to a range of temperatures.
 - The aggregated proteins are removed by centrifugation, and the amount of soluble target protein (e.g., CDK8) in the supernatant is quantified by methods such as Western blotting or ELISA.[6]
 - A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

CDK8 Signaling Pathways

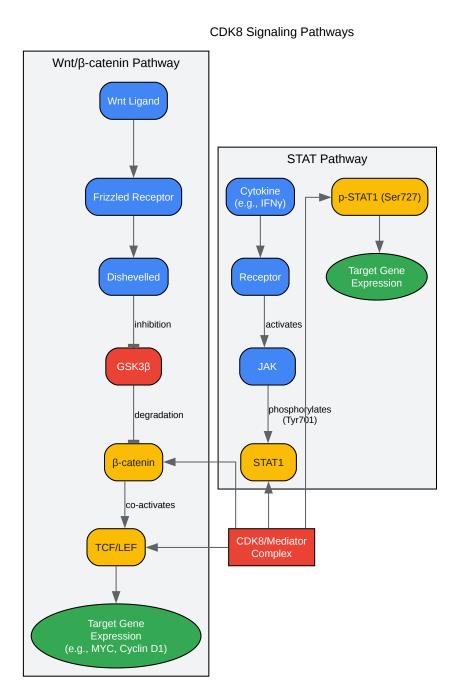






CDK8 functions as a critical node in several signaling pathways that regulate gene expression and are often dysregulated in cancer. It is a component of the Mediator complex, which links transcription factors to the RNA polymerase II machinery.[7][8]





phosphorylates

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